Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
HZPALXDFEUJWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure
Step 1: Preparation of (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine Intermediate
- Reactants: 2-amino-5-chloropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- Conditions: Heated at 50–110 °C for 2–10 hours.
- Mechanism: The amino group of 2-amino-5-chloropyridine reacts with DMF-DMA, forming the amidine intermediate crucial for subsequent cyclization.
Step 2: Cyclization to Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
- Reactants: The amidine intermediate and ethyl bromoacetate.
- Base: Sodium bicarbonate or other mild bases.
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.
- Conditions: Heated at 85–140 °C for 5–35 hours.
- Work-up: After reaction completion, the mixture is extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated by rotary evaporation.
- Purification: Recrystallization from a mixture of ethanol, ethyl acetate, and hexane to yield the pure product.
This two-step, one-pot synthesis avoids isolation of intermediates, enhancing efficiency and yield.
Representative Experimental Data
| Step | Reactants & Conditions | Product Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 1 | 2-amino-5-chloropyridine (3.86 g, 30 mmol), DMF-DMA (12 mL), 100–110 °C, 4 h | Intermediate formed quantitatively | N/A | Intermediate used directly in next step |
| 2 | Intermediate, ethyl bromoacetate (5.40 g), NaHCO3 (3.78 g), DMF (30 mL), 130–140 °C, 15 h | 72.2 | 92 (pure product) | Product recrystallized for purity |
Spectroscopic Characterization of Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
[^1H NMR (CDCl3, 400 MHz)](pplx://action/followup):
- Triplet at 1.44 ppm (3H, CH3 of ethyl ester)
- Quartet at 4.44 ppm (2H, CH2 of ethyl ester)
- Aromatic protons between 7.41–9.41 ppm showing characteristic splitting patterns consistent with the substituted imidazo[1,2-a]pyridine ring.
[^13C NMR (CDCl3, 100 MHz)](pplx://action/followup):
- Signals at ~160 ppm (carbonyl carbon of ester)
- Aromatic carbons between 110–150 ppm
- Ethyl ester carbons at 60.3 ppm (CH2) and 14.4 ppm (CH3).
High-Resolution Mass Spectrometry (HRMS):
- Calculated for C11H10ClN2O2 (M+H)+: 237.0486
- Found: 237.0482, confirming molecular formula.
Alternative Synthetic Routes and Modifications
A convenient two-step one-pot method reported by Fan and Li (2018) allows the synthesis of 3-substituted imidazo[1,2-a]pyridines, including the 6-chloro derivative, by reacting 2-amino-5-chloropyridine with DMF-DMA followed by condensation with ethyl bromoacetate under mild conditions. This method is advantageous for library synthesis in drug discovery due to its simplicity, moderate to high yields, and applicability to various electrophiles.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Halogen substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,5-a]pyridine Core
a) Ethyl 6-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 26)
- Structure : Position 6 substituted with pyridin-3-yl instead of chloro.
- Synthesis : Prepared via Suzuki coupling (6-bromo precursor + pyridin-3-ylboronic acid; 64% yield) .
- Properties : Higher molecular weight (MW 268.1 g/mol vs. target compound ~225.6 g/mol) and increased polarity due to the pyridine moiety. Demonstrated activity as a GSK-3β inhibitor, suggesting substituent-dependent bioactivity .
b) Ethyl 6-[4-(Hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate (Compound 28)
- Structure : Position 6 substituted with 4-(hydroxymethyl)pyridin-3-yl.
- Synthesis : Suzuki coupling using a boronate ester precursor (51% yield) .
c) Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate (Compound 3e)
Pyrazolo[1,5-a]pyridine Derivatives
a) Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Structure : Pyrazolo[1,5-a]pyridine core with bromo at position 5.
- Properties : Bromo substituent increases lipophilicity (logP ~2.5 vs. chloro ~2.0) and molecular weight (MW 283.1 g/mol). Used as a building block in HIV-1 reverse transcriptase inhibitor synthesis .
b) Ethyl 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
Saturated and Brominated Analogs
a) Ethyl 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate
- Structure : Partially saturated imidazo[1,5-a]pyridine core with methyl at position 6.
- MW 208.26 g/mol .
b) Ethyl 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Chloro at position 6 balances reactivity and steric demands, whereas bulkier groups (e.g., bromo, pyridinyl) enhance target affinity but may reduce solubility .
- Core Modifications : Imidazo[1,5-a]pyridine derivatives generally exhibit higher enzymatic inhibition compared to pyrazolo analogs, likely due to electronic differences .
- Synthetic Flexibility : Suzuki coupling and halogenation reactions allow modular substitution, enabling rapid diversification for structure-activity relationship studies .
Biological Activity
Ethyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C10H9ClN2O2
- Molecular Weight: Approximately 224.64 g/mol
The presence of the chloro group at the 6-position and the ethyl ester at the 3-position contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic functions. This mechanism is crucial in therapeutic applications targeting enzyme-related diseases.
- Receptor Interaction: It may also modulate receptor activity, influencing signal transduction pathways that regulate cellular functions such as proliferation and apoptosis.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.03 μM against Mtb H37Rv strains, indicating potent activity against resistant bacterial strains .
Antitumor Activity
The compound has been evaluated for its potential antitumor effects. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through modulation of apoptotic pathways and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The following table summarizes the SAR findings related to this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group at Position 6 | Enhances enzyme inhibition and antimicrobial activity |
| Ethyl Ester at Position 3 | Contributes to solubility and bioavailability |
| Imidazo Ring System | Essential for interaction with biological targets |
Case Study 1: Antimicrobial Efficacy
In a high-throughput screening study, this compound was identified as a promising candidate against both replicating and non-replicating forms of Mtb. The study highlighted its potential as a lead compound for developing new anti-TB therapies due to its low MIC values and favorable pharmacokinetic properties .
Case Study 2: Anticancer Potential
A recent study focused on the anticancer properties of this compound revealed that it induces apoptosis in human breast cancer cells via the mitochondrial pathway. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death rates in treated cells compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate?
- Methodology : Multi-step synthesis involving cyclization and functional group modification. Key parameters include:
- Temperature : 60–80°C for cyclization to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Use trifluoroacetic acid or K₂CO₃ for acid/base-mediated steps .
- Validation : Confirm purity (>95%) via HPLC and structural integrity via H/C NMR (e.g., ester carbonyl peak at ~165–170 ppm) .
Q. Which analytical techniques are critical for structural elucidation?
- Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., 6-Cl downfield shift in C NMR due to electronegativity) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₀H₈ClN₂O₂).
- X-ray Crystallography : Resolves 3D conformation and halogen bonding interactions .
Q. What preliminary biological screening assays are recommended?
- In vitro kinase inhibition : Screen against protein kinases (e.g., JAK2, EGFR) using ATP-competitive assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How does the 6-chloro substituent influence reactivity compared to fluoro/bromo analogs?
- Electronic Effects : Chloro’s moderate electronegativity enhances electrophilic substitution at C-3 vs. fluoro’s electron-withdrawing effects.
- Reactivity Comparison :
| Substituent | Position | Reaction Rate (Hydrolysis) | Major Product |
|---|---|---|---|
| 6-Cl | Imidazo | Moderate | Carboxylic acid |
| 6-F | Imidazo | Slow | Fluoro-retained ester |
| 8-Br | Pyridine | Fast | Bromo-displacement |
| Data extrapolated from substitution studies on related analogs . |
Q. How to resolve contradictions in reported biological activities of imidazopyridine derivatives?
- Strategies :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase vs. cytotoxicity).
- Structural analogs : Test 6-Cl against 6-F/8-F derivatives to isolate substituent effects .
- In silico modeling : Perform molecular docking to predict binding affinity variations (e.g., AutoDock Vina) .
- Case Study : Discrepancies in kinase inhibition may arise from assay conditions (e.g., ATP concentration) or cell-line specificity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Critical Factors :
- Purification : Column chromatography vs. recrystallization trade-offs (yield vs. time).
- Byproduct control : Optimize stoichiometry to minimize 3-Cl vs. 6-Cl regioisomers .
- Scalable Routes : Transition from batch to continuous flow reactors for improved reproducibility .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for imidazopyridine derivatives?
- Key Variables :
- Solvent polarity : 6-Cl derivatives show higher solubility in DMSO vs. ethanol due to dipole interactions .
- Crystallinity : Amorphous vs. crystalline forms alter measured solubility (validate via PXRD) .
Structural-Activity Relationship (SAR) Table
| Compound | Substituent | Bioactivity (IC₅₀, μM) | Key Interaction |
|---|---|---|---|
| 6-Cl | Chloro | 0.45 (JAK2) | H-bond with kinase hinge |
| 6-F | Fluoro | 1.20 (JAK2) | Steric hindrance |
| 8-F | Fluoro | 2.10 (EGFR) | Hydrophobic pocket fit |
| Data synthesized from kinase assays and docking studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
